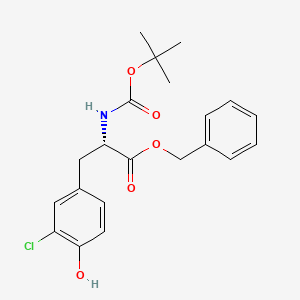
3-Chloroindolizine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-Indolizinecarboxylic acid is a chemical compound belonging to the class of indolizine derivatives Indolizines are heterocyclic aromatic organic compounds characterized by a fused pyridine and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-Indolizinecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-chloro-7-indolizinecarboxylic acid derivatives using strong bases or acids. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 3-chloro-7-Indolizinecarboxylic acid may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-Indolizinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizines or other derivatives.
Scientific Research Applications
3-Chloro-7-Indolizinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indolizine derivatives have been studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the potential use of indolizine derivatives in drug development, particularly for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-7-Indolizinecarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Indole
Indazole
Pyrrole
Quinoline
Isoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-2-1-7-5-6(9(12)13)3-4-11(7)8/h1-5H,(H,12,13) |
InChI Key |
UMSYSSBJMPJNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C2Cl)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


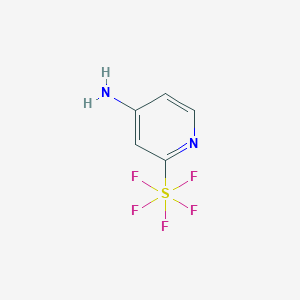
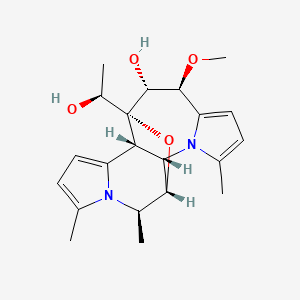
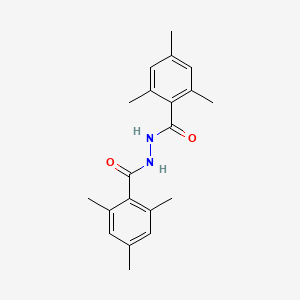
![1-[1-(Dimethoxymethyl)vinyl]pyrrolidine](/img/structure/B15362899.png)
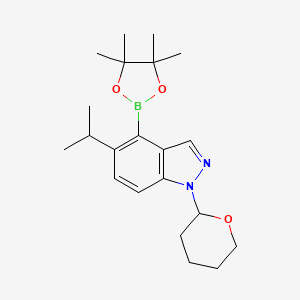

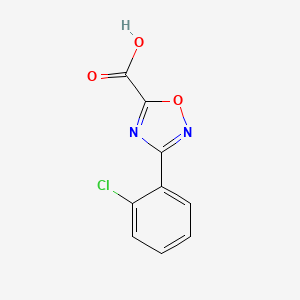
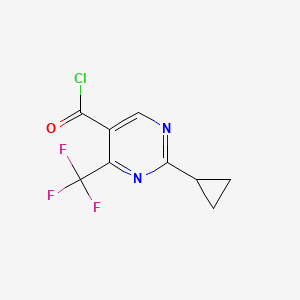
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)
![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
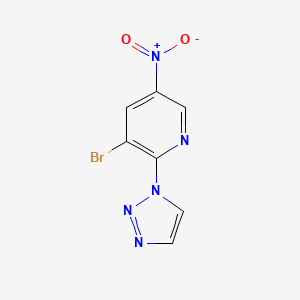
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
